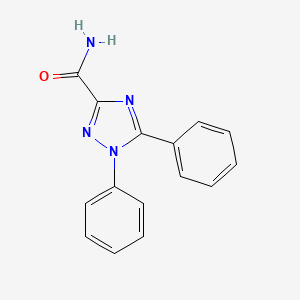
1,5-Diphenyl-1h-1,2,4-triazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Diphenyl-1h-1,2,4-triazole-3-carboxamide is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable scaffold for drug development.
准备方法
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-1h-1,2,4-triazole-3-carboxamide can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acid derivatives under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazole ring.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1,5-Diphenyl-1h-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
科学研究应用
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: The compound exhibits anticonvulsant, anti-inflammatory, and anticancer activities, making it a promising candidate for drug development.
Industry: It is used in the development of agrochemicals and other industrial applications.
作用机制
The mechanism of action of 1,5-Diphenyl-1h-1,2,4-triazole-3-carboxamide varies depending on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, its anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter systems, while its anticancer activity may involve the inhibition of specific signaling pathways.
相似化合物的比较
1,5-Diphenyl-1h-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
1,5-Diaryl-1h-1,2,4-triazole-3-carboxamide: These compounds share a similar triazole scaffold but differ in the substitution patterns on the phenyl rings.
1,2,3-Triazole derivatives: These compounds have a different arrangement of nitrogen atoms in the triazole ring, leading to distinct chemical properties and biological activities.
1,2,4-Triazole-3-thione derivatives: These compounds contain a sulfur atom in place of the carboxamide group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxamide group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
85232-24-2 |
|---|---|
分子式 |
C15H12N4O |
分子量 |
264.28 g/mol |
IUPAC 名称 |
1,5-diphenyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C15H12N4O/c16-13(20)14-17-15(11-7-3-1-4-8-11)19(18-14)12-9-5-2-6-10-12/h1-10H,(H2,16,20) |
InChI 键 |
HYKBMXNRBPETIK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Hydrazinecarbothioamide, 2-[1-(1-isoquinolinyl)ethyl]-N-(phenylmethyl)-](/img/structure/B14407429.png)
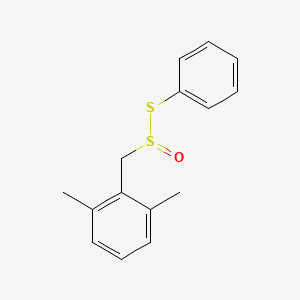
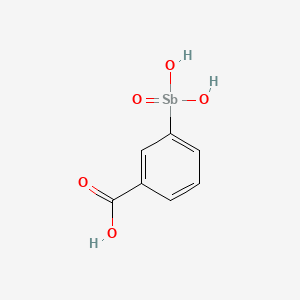
![Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride](/img/structure/B14407442.png)
![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14407452.png)
![5-Methoxy-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14407459.png)
![(Z)-(4-methylphenyl)-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14407481.png)
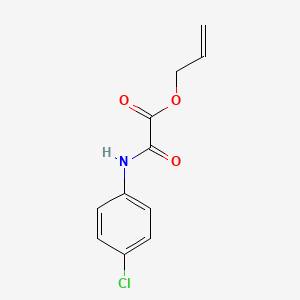
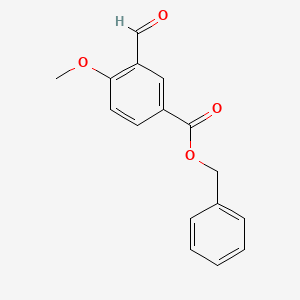
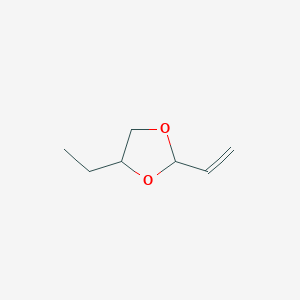
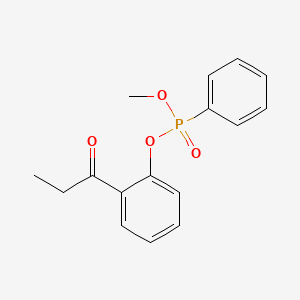
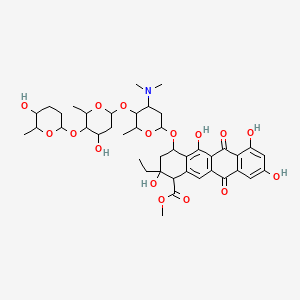
![(5S)-1,7-diazaspiro[4.4]nonane-2,8-dione](/img/structure/B14407501.png)
![1,1'-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene](/img/structure/B14407503.png)
